Structural Uniqueness Among Oxadiazole Benzenesulfonamide β3-AR Agonists
The compound possesses a unique N-(3-methylphenyl) sulfonamide headgroup combined with a 5-methyl-1,2,4-oxadiazole, a structural motif not explicitly profiled in the foundational SAR study of Feng et al. (2000). In that study, the most potent reported analog (5-n-pentyl oxadiazole, compound 8) showed β3-AR EC50 = 23 nM and >100x selectivity over β1/β2 (IC50 = 3000 nM each) [1]. The target compound's 5-methyl and 3-methylphenyl substitution pattern represents a distinct chemical space, implying potential for divergent selectivity or potency, but no experimental binding or functional data are publicly available for this exact CAS number.
| Evidence Dimension | β3-AR agonist potency (EC50) and selectivity vs β1/β2 (IC50) |
|---|---|
| Target Compound Data | No publicly available data for CAS 1115901-13-7. |
| Comparator Or Baseline | 5-n-Pentyl oxadiazole benzenesulfonamide (compound 8): β3-AR EC50 = 23 nM; β1-AR IC50 = 3000 nM; β2-AR IC50 = 3000 nM [1]. |
| Quantified Difference | Cannot be quantified; data absent for target compound. |
| Conditions | In vitro β3-AR agonist functional assay (CHO cells expressing human β3-AR); β1/β2 receptor binding assays [1]. |
Why This Matters
The comparator data demonstrate that small structural changes in this chemical class dramatically impact potency and selectivity, making it essential for procurers to request head-to-head profiling data for this specific analog before investing in biological studies.
- [1] Feng, D.D., Biftu, T., Candelore, M.R., et al. (2000). Synthesis and SAR of benzyl and phenoxymethylene oxadiazole benzenesulfonamides as selective beta3 adrenergic receptor agonist antiobesity agents. Bioorganic & Medicinal Chemistry Letters, 10(13), 1427-1430. View Source
